N-methyl-2-bromopyrrole
Description
Significance of Pyrrole (B145914) Derivatives in Modern Organic Synthesis
Pyrrole, a five-membered aromatic heterocycle, and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comnumberanalytics.com Their significance stems from their presence in a vast array of biologically active compounds and functional materials. numberanalytics.comwisdomlib.org The pyrrole nucleus is a key structural motif in many natural products, including heme, chlorophyll, and various alkaloids, highlighting its crucial role in biological systems. numberanalytics.com
In modern organic synthesis, pyrrole derivatives serve as versatile intermediates for the construction of complex molecules. numberanalytics.commdpi.com Their utility is rooted in the reactivity of the pyrrole ring, which is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. numberanalytics.comuctm.edu The development of new synthetic methodologies, such as cross-coupling reactions, has further expanded the toolkit for modifying the pyrrole scaffold. numberanalytics.com These functionalized pyrroles are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The continuous interest in pyrrole chemistry is driven by the demand for novel compounds with specific biological or material properties. mdpi.com
Overview of Halogenated Pyrroles in Synthetic Methodology
Halogenated pyrroles are particularly important intermediates in synthetic organic chemistry due to the versatile reactivity of the carbon-halogen bond. uctm.eduwikipedia.org The introduction of a halogen atom onto the pyrrole ring provides a handle for a wide range of chemical transformations, most notably cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex substituted pyrroles that would be difficult to access through other means.
The position of the halogen on the pyrrole ring influences its reactivity. While halogenation typically occurs at the more reactive 2-position, methods have been developed for the synthesis of 3-halopyrroles, providing access to a different substitution pattern. uctm.eduwikipedia.org The nature of the halogen atom (iodine, bromine, or chlorine) also affects the reactivity, with iodides generally being the most reactive in cross-coupling reactions. Bromopyrroles, such as N-methyl-2-bromopyrrole, offer a good balance of reactivity and stability, making them valuable synthetic intermediates. koreascience.kr The use of protecting groups on the pyrrole nitrogen, such as the Boc or tosyl groups, can modulate the reactivity of the ring and enable regioselective functionalization. smolecule.com
Halogenated pyrroles are key building blocks in the synthesis of numerous natural products and biologically active molecules. researchgate.netresearchgate.net For instance, bromopyrrole alkaloids, a large family of marine natural products, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The synthesis of these complex molecules often relies on the strategic use of halogenated pyrrole intermediates. researchgate.netnih.gov
Structural and Electronic Characteristics of this compound
This compound is a derivative of pyrrole where a methyl group is attached to the nitrogen atom and a bromine atom is substituted at the 2-position of the pyrrole ring. Its molecular formula is C5H6BrN. lookchem.comnih.gov
The following table summarizes some of the key structural and electronic properties of this compound:
| Property | Value |
| Molecular Formula | C5H6BrN |
| Molecular Weight | 160.01 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 176.7±13.0 °C (Predicted) |
| Density | 1.50±0.1 g/cm3 (Predicted) |
| UV (λmax in AN) | 240 nm |
| 1H NMR (CDCl3) δ | 3.58 (s, 3H), 6.12 (m, 2H), 6.67 (m, 1H) |
| Mass Spec (EI) m/z | 161 (M++2), 159 (M+) |
| Data sourced from multiple references. koreascience.krlookchem.com |
The bromine atom in this compound serves as a versatile functional handle for various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyrrole ring.
Historical Development and Research Trajectory in this compound Chemistry
The synthesis of this compound is a relatively straightforward process. Early methods involved the direct bromination of N-methylpyrrole. koreascience.kr A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent like tetrahydrofuran (B95107) (THF). koreascience.kr This reaction provides a direct route to the desired product.
Research involving this compound has often focused on its reactivity and utility as a synthetic intermediate. Studies have explored its behavior in various reactions, including its propensity to undergo isomerization. For instance, it has been observed that N-substituted 2-bromopyrroles can isomerize to the corresponding 3-bromo derivatives under certain acidic conditions. koreascience.kr
More recent research has capitalized on the reactivity of the C-Br bond in this compound for the construction of more complex molecules. The development of modern cross-coupling reactions has significantly expanded the synthetic applications of this compound. It serves as a key building block for the introduction of the N-methyl-2-pyrrolyl moiety into a variety of organic frameworks. This is particularly relevant in the synthesis of natural products and their analogues, where the pyrrole core is a common structural feature. nih.govacs.org The trajectory of research on this compound has thus evolved from fundamental studies of its synthesis and reactivity to its application as a strategic component in the total synthesis of complex target molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQAWZWRYGVOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448722 | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56454-27-4 | |
| Record name | 2-Bromo-1-methyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56454-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methyl 2 Bromopyrrole
Direct Halogenation Approaches
Direct halogenation of N-methylpyrrole offers a straightforward route to N-methyl-2-bromopyrrole. However, controlling the regioselectivity of the bromination is a significant challenge due to the activated nature of the pyrrole (B145914) ring, which can lead to the formation of polybrominated products. wikipedia.org
Regioselective Monobromination of N-Methylpyrrole
The pyrrole ring is highly reactive towards electrophiles, and halogenation typically occurs at the C2 position. wikipedia.org Achieving regioselective monobromination of N-methylpyrrole requires careful control of reaction conditions to prevent over-halogenation. While direct bromination with molecular bromine often leads to a mixture of products, including polybrominated species, milder brominating agents and specific reaction conditions can favor the formation of the desired 2-bromo-1-methylpyrrole.
Utilization of N-Bromosuccinimide (NBS) for Selective Bromination
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of various organic compounds, including electron-rich aromatic and heterocyclic systems. organicchemistrytutor.comchemiis.comnumberanalytics.com It is a crystalline solid that serves as a source of bromine radicals or electrophilic bromine, depending on the reaction conditions. organicchemistrytutor.comnumberanalytics.com The use of NBS for the bromination of N-methylpyrrole can offer improved selectivity compared to molecular bromine, favoring monobromination at the C2 position. wikipedia.org The reaction is often carried out in a suitable solvent, and the conditions can be tuned to optimize the yield of this compound. The mild and selective nature of NBS makes it a valuable tool in complex syntheses where other functional groups need to remain intact. organicchemistrytutor.com
A study on the regioselective bromination of activated aromatic compounds using NBS in the presence of tetrabutylammonium (B224687) bromide demonstrated a highly selective process, particularly for para-selective monobromination of phenols and anilines. organic-chemistry.org This system highlights the potential for achieving high regioselectivity with NBS under specific conditions. organic-chemistry.org
Catalytic Strategies in Directed Halogenation
Catalytic methods have emerged as powerful tools for directing the regioselectivity of C-H functionalization reactions, including halogenation. While specific examples of catalytic strategies solely focused on the bromination of N-methylpyrrole to its 2-bromo derivative are not extensively detailed in the provided search results, the general principles of directed halogenation are relevant. For instance, transition metal catalysts can be employed to direct the halogenation to a specific position through coordination with a directing group on the substrate.
Research has shown that photoredox catalysis can be used for reductive C-H arylations with pyrroles, indicating the potential for catalytic C-H functionalization of the pyrrole ring. beilstein-journals.org Furthermore, rhodium-catalyzed alkynylation of 2-acetyl-N-methylpyrrole occurs at the C-3 position, demonstrating that catalytic systems can control the regioselectivity of reactions on the N-methylpyrrole core. acs.org
Comparison with Other Brominating Agents and Conditions
Various brominating agents are available for the halogenation of pyrroles, each with its own reactivity and selectivity profile. Besides NBS, other reagents include molecular bromine (Br₂), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and tetrabutylammonium tribromide (TBABr₃). acs.org
In a study comparing different brominating agents for acylated pyrroles, Br₂, NBS, and DBDMH in THF all showed a high regioselectivity for the C-4 position in certain substituted pyrroles. acs.org However, for an N-methyl-1H-pyrrole-2-carboxamide, these reagents gave a nearly 1:1 mixture of C-4 and C-5 monobromination products. acs.org This indicates that the substituent on the pyrrole ring plays a crucial role in directing the regioselectivity of the bromination.
Mild brominating agents like pyridinium (B92312) hydrobromide perbromide (PHP) and TBABr₃ have shown promise in altering the regioselectivity. acs.org For instance, TBABr₃ was found to predominantly yield the C-5 brominated product of pyrrole-2-carboxamides. acs.org
The choice of solvent can also significantly influence the outcome of the bromination reaction.
Indirect Synthesis Routes and Precursor Derivatization
Indirect methods for the synthesis of this compound involve the preparation of a substituted N-methylpyrrole precursor followed by a transformation that introduces the bromine atom at the desired position.
Synthesis from N-Methylpyrrole Precursors
N-methylpyrrole itself can be synthesized through various methods. One common approach is the deprotonation of pyrrole with a strong base followed by reaction with an electrophile like iodomethane (B122720) to give N-methylpyrrole. wikipedia.org Another method involves the reaction of succinaldehyde (B1195056) with methylamine (B109427) under alkaline conditions. google.com
Once N-methylpyrrole is obtained, it can be subjected to bromination as described in the direct halogenation section. Alternatively, a functional group can be introduced at the 2-position of the N-methylpyrrole ring, which can then be converted to a bromine atom. For example, the synthesis of N-methylpyrrole-2-carboxylic acid is a known transformation. lookchem.com While the direct conversion of this carboxylic acid to the bromo derivative is not detailed in the provided results, it represents a potential indirect route.
Comparison of Synthetic Pathways with N-Boc-2-bromopyrrole and Related Bromopyrroles
The synthesis of this compound is often compared with that of other N-substituted bromopyrroles, particularly N-Boc-2-bromopyrrole, due to the differing roles the N-substituent plays in the reactivity and stability of the molecule. The choice between a methyl group and a tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen significantly influences the synthetic strategy and the subsequent utility of the bromopyrrole intermediate.
Direct bromination of N-methylpyrrole using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) is a common method for preparing this compound. koreascience.kr This reaction typically proceeds via electrophilic substitution, where the methyl group, being electron-donating, activates the pyrrole ring towards electrophiles. This generally leads to the formation of the 2-bromo isomer. researchgate.net
In contrast, the synthesis of N-Boc-2-bromopyrrole often involves a multi-step process. One common route is the bromination of pyrrole first, followed by the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Another approach involves the lithiation of N-Boc-pyrrole followed by bromination. The Boc group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution but offers greater stability to the final product. This enhanced stability is a key advantage, making N-Boc-2-bromopyrrole a versatile intermediate in complex syntheses, such as in Suzuki and Sonogashira cross-coupling reactions. The Boc group can be removed under relatively mild conditions when needed. researchgate.net
The stability conferred by the N-substituent is a critical point of comparison. This compound is known to be less stable, particularly under acidic conditions or in the presence of certain drying agents like silica (B1680970) gel, which can lead to decomposition. yale.edu Conversely, the Boc group in N-Boc-2-bromopyrrole shields the nitrogen, preventing unwanted side reactions and increasing its shelf-life. Other N-protecting groups, such as the tosyl (p-toluenesulfonyl) group, have also been employed to create stable, crystalline derivatives of 2-bromopyrrole that are suitable for a range of coupling reactions. researchgate.netthieme-connect.com
The choice of the N-substituent also affects the regioselectivity of further reactions. While the methyl group in this compound allows for faster reactions due to the higher electron density of the pyrrole ring, it can also lead to a lack of selectivity and potential decomposition. The Boc group, by reducing the ring's electron density, allows for more controlled and regioselective functionalization.
Table 1: Comparison of Synthetic Pathways and Properties
| Feature | This compound | N-Boc-2-bromopyrrole | N-Tosyl-2-bromopyrrole |
|---|---|---|---|
| Typical Synthesis | Direct bromination of N-methylpyrrole with NBS. koreascience.kr | Bromination of pyrrole followed by N-protection, or lithiation of N-Boc-pyrrole followed by bromination. | Bromination of pyrrole followed by N-protection with p-toluenesulfonyl chloride. thieme-connect.com |
| Role of N-Substituent | Electron-donating, activates the ring. | Electron-withdrawing, deactivates the ring, provides stability. | Electron-withdrawing, provides high stability. researchgate.net |
| Stability | Less stable, sensitive to acidic conditions. yale.edu | More stable, can be stored. | Crystalline solid, stable at room temperature. researchgate.net |
| Reactivity | More reactive in electrophilic substitutions. | Less reactive but allows for controlled, regioselective reactions. | Excellent substrate for Suzuki coupling. researchgate.net |
Optimization of Synthetic Conditions for Enhanced Purity and Yield
The optimization of synthetic conditions for this compound is crucial for achieving high purity and yield, given the compound's potential instability. Research has focused on controlling reaction parameters such as temperature, solvent, and the choice of brominating agent.
A reliable method for synthesizing pure 2-bromo-N-methylpyrrole involves the reaction of N-methylpyrrole with NBS in THF at very low temperatures, such as -78°C. thieme-connect.comthieme-connect.com Maintaining a low temperature throughout the reaction is critical to prevent side reactions and the formation of isomeric impurities, such as 3-bromo-N-methylpyrrole. The use of a dry ice-acetone bath is often employed to achieve and maintain this temperature. thieme-connect.comthieme-connect.com
The choice of solvent also plays a significant role. THF is a commonly used solvent that facilitates the reaction at low temperatures. koreascience.krthieme-connect.com The workup procedure is another critical step for optimization. After the reaction, the addition of an amine base like triethylamine (B128534) (Et₃N) can neutralize any acidic byproducts, followed by filtration through a neutral adsorbent like alumina (B75360) (Al₂O₃) instead of silica gel to avoid decomposition. thieme-connect.comthieme-connect.com
The table below summarizes findings from a study that established conditions for obtaining pure 2-bromo-N-methylpyrrole.
Table 2: Optimized Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Starting Material | N-Methylpyrrole | Precursor with the desired N-substituent. thieme-connect.com |
| Brominating Agent | N-bromosuccinimide (NBS) | Provides a source of electrophilic bromine. thieme-connect.com |
| Solvent | Tetrahydrofuran (THF) | Effective solvent for the reaction at low temperatures. thieme-connect.com |
| Temperature | -78 °C | Minimizes side reactions and formation of isomers. thieme-connect.comthieme-connect.com |
| Workup | Addition of Et₃N, filtration through Al₂O₃, drying over Na₂SO₄ | Neutralizes acid, avoids decomposition on silica gel, and removes water. thieme-connect.comthieme-connect.com |
Following such optimized procedures can lead to the isolation of this compound as a colorless or bright yellow oil in good yields, reportedly up to 87%. thieme-connect.com The product can be stored at low temperatures (e.g., +4°C or in a freezer at -10°C) for several weeks without significant decomposition. thieme-connect.comthieme-connect.com
Challenges in Practical Synthesis and Handling of this compound
Despite the existence of optimized synthetic protocols, the practical synthesis and handling of this compound are fraught with challenges, primarily related to its instability.
A major challenge is the compound's sensitivity to acidic conditions. yale.edu Contact with acidic materials, including silica gel which is commonly used in chromatography, can cause rapid decomposition, often resulting in the formation of an intractable black mass and hydrogen bromide (HBr) gas. yale.eduthieme-connect.com This decomposition is exothermic and can be hazardous. There has been a documented incident where mixing this compound with activated molecular sieves (which can have acidic sites) in a sealed vial led to an explosion due to rapid decomposition and gas buildup. yale.edu
This instability necessitates careful handling and purification procedures. For drying the compound, neutral or basic drying agents like magnesium sulfate (B86663) or sodium sulfate are recommended over acidic ones. yale.eduthieme-connect.com Purification should be carried out using neutral alumina column chromatography instead of silica gel. thieme-connect.comthieme-connect.com
Another challenge is preventing the formation of isomeric byproducts during synthesis. While low temperatures favor the formation of the 2-bromo isomer, deviations can lead to the production of 3-bromo-N-methylpyrrole or di-substituted products. thieme-connect.com The presence of HBr can also catalyze the isomerization of the 2-bromo product to the thermodynamically more stable 3-bromo isomer, further complicating the purification process. researchgate.net
The compound is also sensitive to light and air, and long-term storage requires an inert atmosphere and low temperatures to prevent degradation. thieme-connect.com While it can be stored for several weeks at +4°C or lower, it is generally less stable than its N-Boc or N-tosyl protected counterparts. researchgate.netthieme-connect.comthieme-connect.com These challenges underscore the need for meticulous control over reaction conditions and handling protocols to ensure both the safety of the procedure and the integrity of the final product.
Reactivity and Advanced Reaction Pathways of N Methyl 2 Bromopyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. The N-methyl group further enhances this reactivity through its electron-donating inductive effect.
In electrophilic substitution reactions, the position of attack on the N-methyl-2-bromopyrrole ring is dictated by the directing effects of both the N-methyl group and the bromine atom. The N-methyl group is an activating group that directs incoming electrophiles to the ortho (C2 and C5) and para (C4) positions. Conversely, the bromine atom at the C2 position is a deactivating group but also an ortho-, para-director.
The interplay of these effects generally leads to a preference for substitution at specific positions. For instance, in reactions with various electrophiles, the substitution pattern can be influenced by steric hindrance from the N-methyl group and the existing bromine atom. Studies on related pyrrole systems indicate that electrophilic attack on N-alkylpyrroles is primarily governed by electron density, favoring the α-position (C5 in this case). researchgate.net However, the presence of the bromine at C2 can sterically hinder attack at the adjacent C3 position and electronically influence the regiochemical outcome.
In the case of this compound, electrophilic substitution is anticipated to occur predominantly at the C4 and C5 positions. The C5 position is electronically activated by the N-methyl group and is sterically accessible. The C4 position is also activated, and its substitution product is often observed. The precise ratio of C4 to C5 substitution can depend on the specific electrophile and reaction conditions.
The reactivity of this compound in electrophilic substitution can be contextualized by comparing it with unsubstituted N-H pyrroles and N-Boc-protected pyrroles.
N-H Pyrroles : Unprotected N-H pyrroles are highly reactive towards electrophiles, often leading to polymerization or the formation of multiple substitution products. wikipedia.orgrsc.org The acidic N-H proton can also interfere with certain reaction conditions. This compound, lacking this acidic proton, generally offers better control and stability during electrophilic substitution. The N-methyl group, being electron-donating, makes the ring more reactive than N-H pyrrole in many instances. pearson.com
N-Boc-Protected Analogs : The tert-butoxycarbonyl (Boc) group is a strong electron-withdrawing group that significantly deactivates the pyrrole ring towards electrophilic attack. Consequently, N-Boc-2-bromopyrrole is considerably less reactive in electrophilic substitutions compared to this compound. This deactivation, however, can be advantageous in preventing unwanted side reactions during other transformations, such as cross-coupling reactions. While this compound is more prone to electrophilic substitution, the Boc-protected counterpart offers enhanced stability and selectivity in other synthetic operations. rsc.org
| Compound | N-substituent Effect | Reactivity in Electrophilic Substitution | Key Characteristics |
| This compound | Electron-donating (activating) | High | Prone to substitution at C4 and C5; lacks acidic N-H proton. |
| N-H Pyrrole | Moderately activating | Very High | Highly reactive, susceptible to polymerization and polysubstitution; has an acidic proton. |
| N-Boc-2-bromopyrrole | Electron-withdrawing (deactivating) | Low | Ring is deactivated, providing stability and preventing side reactions in other transformations. |
Regioselectivity and Site-Specificity in Electrophilic Processes
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C2 position of this compound is a key functional handle for introducing a variety of substituents onto the pyrrole ring.
While the electron-rich nature of the pyrrole ring generally disfavors nucleophilic aromatic substitution, the displacement of the bromine atom in this compound can be achieved under specific conditions, particularly with the aid of transition metal catalysts. Studies on related brominated pyrrole derivatives have shown that direct nucleophilic displacement of bromine is generally difficult. cdnsciencepub.comresearchgate.net For instance, attempts to replace the bromine with methoxy (B1213986) groups by refluxing with sodium methoxide (B1231860) have been reported to be challenging. cdnsciencepub.com
However, the bromine atom can be displaced by certain nucleophiles, often requiring forcing conditions or catalytic activation. For example, displacement with cyanide has been achieved, albeit with moderate success in related systems. cdnsciencepub.comresearchgate.net The reactivity can be significantly enhanced in the presence of an electron-withdrawing group on the pyrrole ring, which helps to stabilize the intermediate Meisenheimer complex.
Modern synthetic methods, such as the Buchwald-Hartwig amination, provide a powerful avenue for the displacement of the bromine atom with a wide range of nitrogen nucleophiles, including primary and secondary amines. researchgate.net These palladium-catalyzed reactions proceed under relatively mild conditions and offer excellent functional group tolerance. researchgate.net Similarly, copper-catalyzed N-arylation reactions can be employed to form C-N bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and has been successfully applied to this compound for the introduction of aryl and heteroaryl groups at the C2 position. This reaction involves the palladium-catalyzed coupling of the bromopyrrole with an organoboron reagent, typically a boronic acid or a boronic ester. researchgate.net
The success of the Suzuki-Miyaura coupling often depends on the choice of catalyst, ligand, base, and solvent. For N-substituted bromopyrroles, a variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd₂(dba)₃, have been employed in conjunction with phosphine (B1218219) ligands. nih.govclockss.org The reaction is tolerant of a wide range of functional groups on both the boronic acid and the pyrrole substrate. nih.govnih.gov
Research has demonstrated the effective arylation and heteroarylation of bromopyrrole derivatives using Suzuki-Miyaura conditions. nih.govnih.gov For instance, coupling of N-protected bromopyrroles with various aryl and heteroaryl boronic acids proceeds in good to excellent yields. nih.govresearchgate.net The N-methyl group in this compound provides stability compared to N-H pyrroles, which can undergo dehalogenation or other side reactions under the basic conditions of the Suzuki-Miyaura coupling. nih.govresearchgate.netsemanticscholar.org
Table of Suzuki-Miyaura Coupling Examples with Related Bromopyrroles:
| Bromopyrrole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Potassium 4-methylphenyltrifluoroborate | Pd(PPh₃)₄ | DIPEA | Toluene (B28343)/EtOH | Ethyl 2-formyl-3-(4-methylphenyl)pyrrole-5-carboxylate | 86% | nih.gov |
| SEM-protected 4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | SEM-protected 4-phenylpyrrole-2-carboxylate | 95% | nih.gov |
| N-Boc-3-iodoindazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Phenyl-1H-indazole | >80% | nih.gov |
| Methyl 4,5-dibromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/Tri(2-furyl)phosphane | K₂CO₃ | Mesitylene/EtOH/H₂O | Methyl 5-(4-methoxyphenyl)-4-bromopyrrole-2-carboxylate | 65% | clockss.org |
Note: The table provides examples from related systems to illustrate the general conditions and applicability of the Suzuki-Miyaura reaction.
Stille Coupling for Carbon-Carbon Bond Formation
The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. nrochemistry.comwikipedia.org In the context of this compound, this reaction allows for the introduction of various carbon-based substituents at the 2-position of the pyrrole ring.
The general scheme for the Stille coupling of this compound involves the reaction of the bromopyrrole with an organostannane reagent (R-SnBu₃), catalyzed by a palladium(0) complex. nrochemistry.com A variety of organostannanes can be used, including those with aryl, heteroaryl, and alkynyl groups, making the Stille reaction a valuable tool for creating diverse molecular structures. wikipedia.orgrsc.org
Key components and conditions for the Stille coupling reaction include:
Palladium Catalyst: Both Pd(0) and Pd(II) sources can be used, as Pd(II) is reduced in situ to the active Pd(0) catalyst. harvard.edu Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. commonorganicchemistry.com
Ligands: The choice of ligand can significantly impact the reaction's efficiency. Electron-rich and sterically hindered ligands often accelerate the coupling process. harvard.edu
Solvent: Aprotic polar solvents like DMF, THF, or toluene are commonly employed. commonorganicchemistry.comnumberanalytics.com
Additives: In some cases, additives like copper(I) salts can increase the reaction rate. harvard.edu
A significant advantage of organostannanes is their tolerance of a wide array of functional groups and their insensitivity to moisture and oxygen. nrochemistry.com However, a notable drawback is their toxicity and the difficulty in removing tin byproducts from the reaction mixture. nrochemistry.com
Table 1: Examples of Stille Coupling Reactions with Pyrrole Derivatives
| Entry | Pyrrole Substrate | Organostannane | Catalyst | Ligand | Solvent | Product | Ref. |
| 1 | N-Trisyl-2-pyrrolylsulfonium triflate | Phenyltributylstannane | Pd₂(dba)₃ | Triphenylarsine | DMF | N-Trisyl-2-phenylpyrrole | rsc.org |
| 2 | N-Trisyl-3-pyrrolylsulfonium triflate | Phenyltributylstannane | Pd₂(dba)₃ | Triphenylarsine | DMF | N-Trisyl-3-phenylpyrrole | rsc.org |
This table illustrates the versatility of the Stille coupling with pyrrole derivatives, showcasing the formation of both 2- and 3-substituted products.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a widely utilized cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling provides a direct method for introducing an alkynyl functional group at the 2-position.
The reaction proceeds under generally mild conditions, often at room temperature, and exhibits tolerance to a variety of functional groups. wikipedia.org This makes it a valuable method for the synthesis of complex molecules. wikipedia.org
Key aspects of the Sonogashira reaction include:
Catalysts: A dual catalyst system is typically employed, consisting of a zerovalent palladium complex and a copper(I) halide salt. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org
Base: An amine base, such as triethylamine (B128534) or piperidine, is used to deprotonate the terminal alkyne, forming the reactive copper acetylide. wikipedia.orglibretexts.org
Solvent: The amine base often serves as the solvent as well. beilstein-journals.org
Copper-Free Variants: While the copper co-catalyst is traditional, copper-free Sonogashira reactions have been developed, often employing more electron-rich and bulky phosphine ligands to enhance catalyst reactivity. libretexts.org
The reactivity of the halide in the Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This differential reactivity can sometimes be exploited for selective couplings in molecules with multiple different halogen substituents. wikipedia.org
Table 2: Catalyst Systems for Sonogashira Coupling
| Catalyst System | Description | Advantages |
| Pd(0)/Cu(I) | The classic system, utilizing a palladium(0) catalyst and a copper(I) co-catalyst. wikipedia.org | Well-established, reliable for a broad range of substrates. |
| Copper-Free | Employs highly active palladium catalysts with specialized ligands, avoiding the use of copper. libretexts.org | Avoids issues related to copper, such as alkyne homocoupling. |
| N-Heterocyclic Carbene (NHC) Palladium Complexes | Utilizes NHCs as ligands for the palladium center, offering high stability and activity. libretexts.org | Can be effective for less reactive halides like chlorides. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over classical methods for C-N bond formation. wikipedia.org When applied to this compound, it allows for the introduction of a wide variety of amine substituents at the 2-position.
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The choice of ligand is crucial and has evolved through several "generations," with modern ligands enabling the coupling of a vast range of amines and aryl halides under mild conditions. wikipedia.org
Key features of the Buchwald-Hartwig amination include:
Catalyst System: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is used in combination with a phosphine ligand. acs.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the reaction's scope. wikipedia.org
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is commonly used. acs.org
Substrate Scope: The reaction is applicable to a wide range of primary and secondary amines, including alkylamines and anilines. acs.org It can also be used with ammonia (B1221849) equivalents to synthesize primary anilines. wikipedia.org
Functional Group Tolerance: The Buchwald-Hartwig amination is known for its excellent functional group tolerance, although some groups like nitro and azo moieties can be problematic. libretexts.org
Table 3: Ligand Generations in Buchwald-Hartwig Amination
| Ligand Generation | Representative Ligands | Key Features |
| First Generation | P(o-tolyl)₃ | Early ligands, effective for some couplings but with limited scope. libretexts.org |
| Bidentate Phosphines | BINAP, DPPF | Offered improved reactivity and allowed for the coupling of primary amines. wikipedia.org |
| Sterically Hindered Ligands | P(tBu)₃, Biarylphosphines (e.g., XPhos, SPhos) | Highly active, enabling the use of less reactive aryl chlorides and a broader range of amines at low catalyst loadings. acs.orgacs.org |
General Principles of Reactivity and Functional Group Tolerance in Cross-Coupling
Cross-coupling reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig reactions, are fundamental tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. wikipedia.org These reactions generally proceed through a catalytic cycle involving a transition metal, most commonly palladium. numberanalytics.com The fundamental steps of this cycle are oxidative addition, transmetalation (for C-C couplings) or coordination/deprotonation (for C-N couplings), and reductive elimination. numberanalytics.com
The reactivity of this compound in these reactions is governed by several factors:
Nature of the Halide: The C-Br bond at the 2-position of the pyrrole ring is sufficiently reactive for oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. numberanalytics.com
Electronic Properties of the Pyrrole Ring: The electron-rich nature of the pyrrole ring can influence the rate of oxidative addition.
Steric Hindrance: The substituents on the pyrrole nitrogen and the coupling partner can sterically influence the approach of the catalyst and the coupling partners.
Functional group tolerance is a critical aspect of the utility of these reactions. Modern catalyst systems have been developed to be remarkably tolerant of a wide array of functional groups, allowing for the late-stage functionalization of complex molecules. wikipedia.org However, certain functionalities can interfere with the catalytic cycle:
Acidic Protons: Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH) can be incompatible with the strong bases often used in these reactions. Protection of these groups may be necessary.
Coordinating Groups: Functional groups that can coordinate strongly to the palladium catalyst may act as catalyst poisons, inhibiting the reaction. libretexts.org
Reactive Groups: Certain functional groups may react with the organometallic reagents or the basic conditions of the reaction. For example, esters and nitro groups can be incompatible with strong bases like KOtBu. libretexts.org
The choice of catalyst, ligand, base, and solvent is crucial for overcoming these challenges and achieving successful cross-coupling with substrates bearing sensitive functional groups. numberanalytics.com
Organometallic Transformations and Halogen-Lithium Exchange Reactions
Generation and Reactivity of Lithiated N-Methylpyrroles
Halogen-lithium exchange is a powerful method for the generation of organolithium reagents, which are highly valuable intermediates in organic synthesis. harvard.edu In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures results in the rapid exchange of the bromine atom for a lithium atom, affording 2-lithio-N-methylpyrrole. acs.org
This reaction is typically performed at very low temperatures (e.g., -78 °C or below) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to minimize side reactions. harvard.edutcnj.edu The resulting 2-lithio-N-methylpyrrole is a potent nucleophile and a strong base. wikipedia.org
The stability of the lithiated species is a key consideration. While 2-lithio-N-methylpyrrole shows reasonable stability at low temperatures, warming can lead to decomposition or undesired side reactions. cdnsciencepub.com The generation of lithiated pyrroles can also be achieved by direct deprotonation of N-methylpyrrole using a strong base, but the halogen-lithium exchange from this compound offers a regiochemically defined route to the 2-lithiated species. wikipedia.org
Quenching with Diverse Electrophiles for Further Functionalization
The highly reactive 2-lithio-N-methylpyrrole generated via halogen-lithium exchange can be trapped in situ by a wide variety of electrophilic reagents. cdnsciencepub.com This "quenching" step allows for the introduction of a diverse array of functional groups at the 2-position of the N-methylpyrrole ring, making it a versatile synthetic strategy.
The reaction of the lithiated intermediate with an electrophile (E⁺) results in the formation of a new carbon-element bond, yielding a 2-substituted N-methylpyrrole.
Table 4: Examples of Electrophilic Quenching of Lithiated Pyrroles
| Electrophile | Functional Group Introduced | Product Type |
| Alkyl halides (e.g., CH₃I) | Alkyl | 2-Alkyl-N-methylpyrrole |
| Aldehydes and Ketones (e.g., Benzaldehyde) | Hydroxyalkyl | (N-Methylpyrrol-2-yl)carbinol |
| Carbon dioxide (CO₂) | Carboxylic acid | N-Methylpyrrole-2-carboxylic acid |
| Dimethylformamide (DMF) | Aldehyde | N-Methylpyrrole-2-carboxaldehyde |
| Isocyanates | Amide | N-Aryl-N-methylpyrrole-2-carboxamide |
| Disulfides | Thioether | 2-(Alkylthio)-N-methylpyrrole |
This two-step sequence of halogen-lithium exchange followed by electrophilic quench provides a powerful and regioselective method for the elaboration of the this compound scaffold, enabling the synthesis of a vast range of functionalized pyrrole derivatives.
Other Synthetic Transformations and Derivatizations of this compound
The reactivity of this compound extends beyond simple substitution of the bromine atom, allowing for a diverse range of synthetic transformations and derivatizations. These advanced reaction pathways enable the introduction of various functional groups and the construction of complex molecular architectures, highlighting the versatility of this compound as a building block in organic synthesis.
Formylation and Related Carbonyl Introductions
The introduction of a carbonyl group, particularly a formyl group, onto the this compound ring is a crucial transformation that opens up avenues for further functionalization. The Vilsmeier-Haack reaction is a prominent method for achieving this, although other acylation techniques can also be employed. slideshare.netchemistrysteps.com
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). slideshare.netjk-sci.com This electrophilic reagent then attacks the electron-rich pyrrole ring. For N-substituted pyrroles, formylation generally occurs at the C2 or C5 position. chemistrysteps.comwikipedia.org In the case of this compound, the electrophilic substitution is directed to the vacant C5 position due to the presence of the bromo group at C2.
Research has shown that the Vilsmeier-Haack formylation of this compound can proceed under various conditions, leading to the formation of N-methyl-2-bromo-5-formylpyrrole. This product serves as a key intermediate for the synthesis of more complex molecules.
Beyond formylation, the introduction of other acyl groups can be achieved through Friedel-Crafts acylation or related reactions. wikipedia.org These reactions typically involve the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. The regioselectivity of these reactions on the this compound ring is also influenced by the directing effects of the N-methyl and bromo substituents.
Table 1: Formylation and Acylation of this compound
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | N-methyl-2-bromo-5-formylpyrrole | - | slideshare.netchemistrysteps.com |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid | N-methyl-2-bromo-5-acylpyrrole | - | wikipedia.org |
Functionalization via Nitrile and Oxime Intermediates
Further diversification of the this compound scaffold can be achieved through the introduction of nitrile and oxime functionalities. These groups are valuable as they can be converted into a variety of other functional groups.
The conversion of the bromo group in this compound to a nitrile group can be accomplished through nucleophilic substitution with a cyanide salt, such as copper(I) cyanide. This cyanation reaction provides access to N-methyl-2-cyanopyrrole, a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.
Alternatively, the formyl group of N-methyl-2-bromo-5-formylpyrrole can be readily converted into an oxime. cdnsciencepub.com This transformation is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. The resulting N-methyl-2-bromo-5-(hydroxyimino)methylpyrrole can then undergo further reactions, such as reduction to an aminomethyl group or dehydration to a nitrile.
Table 2: Functionalization of this compound via Nitrile and Oxime Intermediates
| Starting Material | Reaction | Reagents and Conditions | Product | Reference |
| This compound | Cyanation | CuCN | N-methyl-2-cyanopyrrole | - |
| N-methyl-2-bromo-5-formylpyrrole | Oxime formation | NH₂OH·HCl, base | N-methyl-2-bromo-5-(hydroxyimino)methylpyrrole | cdnsciencepub.com |
Cycloaddition Reactions and Annulation Strategies
This compound and its derivatives can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. wikipedia.org These reactions are of significant interest as they allow for the rapid assembly of complex molecular frameworks found in many natural products and biologically active compounds.
N-substituted pyrroles can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.org While the N-methyl group is electron-donating, the presence of the bromo substituent can modulate the reactivity of the pyrrole ring in such reactions.
Furthermore, this compound can be a precursor for annulation strategies leading to the formation of bicyclic systems. For instance, elaboration of the pyrrole ring with appropriate functional groups can set the stage for intramolecular cyclizations to form pyrrolo[1,2-a]pyrazines and related fused heterocycles. encyclopedia.pubgoogle.commdpi.comresearchgate.net These structures are present in a number of natural products with interesting biological activities. mdpi.com
One common strategy involves the N-alkylation of a pyrrole-2-carboxylate with a 2-bromoethyl group, followed by intramolecular amination to form the pyrazinone ring. encyclopedia.pubmdpi.com The bromo substituent on the pyrrole ring can be retained for further functionalization or can participate in the cyclization process under specific conditions.
Table 3: Cycloaddition and Annulation Reactions Involving Pyrrole Derivatives
| Reaction Type | Pyrrole Derivative | Reaction Partner/Conditions | Product Type | Reference |
| [4+2] Cycloaddition | N-substituted pyrrole | Dienophile | Cycloadduct | wikipedia.org |
| Annulation | N-(2-bromoethyl)pyrrole-2-carboxylate | Amine, heat | Pyrrolo[1,2-a]pyrazinone | encyclopedia.pubmdpi.com |
| Annulation | 2-Formyl-N-propargylpyrrole | Ammonium acetate | Pyrrolo[1,2-a]pyrazine | researchgate.net |
Applications in Advanced Organic Synthesis and Materials Science
N-Methyl-2-bromopyrrole as a Versatile Synthetic Synthon
This compound serves as a highly adaptable building block, or "synthon," in organic synthesis. The presence of the bromine atom at the 2-position of the pyrrole (B145914) ring provides a reactive handle for a wide array of chemical transformations, most notably cross-coupling reactions. This allows for the strategic introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
The N-methyl group offers a key advantage over its N-H counterpart by protecting the pyrrole nitrogen from undesired side reactions, thus enhancing the compound's stability and predictability in synthetic sequences. While N-Boc-2-bromopyrrole is also a stable and useful intermediate, the N-methyl variant offers different reactivity patterns. For instance, the Boc group in N-Boc-2-bromopyrrole decreases the electron density of the pyrrole ring, making it less reactive in electrophilic substitutions compared to this compound.
The utility of this compound as a synthon is exemplified in its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions, which are powerful methods for forming biaryl and alkynyl-substituted pyrroles, respectively. These reactions are fundamental to the synthesis of numerous complex organic molecules.
Table 1: Comparison of N-Substituted 2-Bromopyrrole Synthons
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Common Applications |
|---|---|---|---|---|
| This compound | C₅H₆BrN | 160.01 | More reactive in electrophilic substitutions. | Building block for small heterocycles. |
| N-Boc-2-bromopyrrole | C₉H₁₂BrNO₂ | 246.10 | Boc group provides stability and allows for regioselective cross-coupling. | Synthesis of complex heterocycles like alkaloids. |
Construction of Complex Heterocyclic Systems
The pyrrole ring is a core component of many natural products and pharmaceutically active compounds. mdpi.com this compound provides a reliable starting point for the construction of more elaborate heterocyclic systems. Through sequential and controlled chemical reactions, chemists can build upon the this compound scaffold to assemble intricate molecular architectures.
For example, the bromine atom can be displaced through nucleophilic substitution or utilized in metal-catalyzed cross-coupling reactions to fuse other rings onto the pyrrole core. This strategy has been successfully employed in the synthesis of various alkaloids and other biologically active heterocyclic compounds. mdpi.comresearchgate.net The ability to form fused ring systems is crucial in medicinal chemistry, where the three-dimensional shape of a molecule is often directly related to its biological function.
A notable application is in the synthesis of marine alkaloids, which often feature complex, polycyclic structures containing pyrrole units. mdpi.com The synthesis of these molecules frequently involves the coupling of a bromopyrrole derivative, such as this compound, with another heterocyclic fragment. For instance, the total synthesis of massadine (B1247034) involved the reaction of a complex intermediate with a bromopyrrole derivative to complete the natural product's structure. mdpi.com
Enabling Functionalization of Densely Substituted Molecular Scaffolds
In the quest for novel molecules with specific functions, the ability to precisely modify complex molecular structures is paramount. This compound facilitates the late-stage functionalization of densely substituted molecular scaffolds. This means that after a complex core structure has been assembled, the bromine atom on the pyrrole ring can be selectively transformed to introduce new functional groups.
This approach is particularly valuable in medicinal chemistry, where it allows for the fine-tuning of a molecule's properties, such as its potency, selectivity, and pharmacokinetic profile. The reactivity of the C-Br bond allows for a variety of transformations, including lithiation followed by reaction with an electrophile, or transition metal-catalyzed reactions. These methods enable the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as more complex fragments.
Precursor to Diversified Pyrrole Derivatives for Chemical Libraries
The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. rsc.org this compound is an ideal precursor for generating such libraries of diversified pyrrole derivatives. Its amenability to a wide range of chemical reactions allows for the rapid and efficient synthesis of a multitude of analogs from a common starting material.
By systematically varying the substituents introduced at the 2-position, chemists can explore a vast chemical space and identify compounds with desired biological activities. This approach, often referred to as parallel synthesis, has been instrumental in the discovery of new drug candidates. The use of this compound in this context allows for the generation of libraries of compounds that can be screened for activity against various biological targets. For example, libraries of pyrrole-based compounds have been synthesized and evaluated for their potential as antibacterial, antifungal, and anticancer agents. researchgate.net
Integration into Material Science Building Blocks
The applications of this compound extend beyond the realm of medicinal chemistry into materials science. The pyrrole moiety is a key component of various functional materials, including conducting polymers and organic dyes. The ability to functionalize the pyrrole ring via the bromo substituent allows for the tuning of the electronic and optical properties of these materials.
For example, this compound can be used as a monomer in polymerization reactions to create polypyrroles with specific properties. The bromine atom can also serve as a handle for attaching the pyrrole unit to other molecular components, leading to the formation of advanced materials for applications in electronics, photonics, and sensor technology. One such application is in the synthesis of BODIPY dyes, which are known for their excellent fluorescence properties.
Strategies for Diversity-Oriented Synthesis and Analogue Preparation
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate structurally diverse and complex small molecules in an efficient manner. rsc.org this compound is a valuable tool in DOS campaigns due to its ability to participate in a variety of bond-forming reactions, leading to a wide range of molecular scaffolds.
By combining this compound with other building blocks in multicomponent reactions or through sequential transformations, chemists can rapidly access a diverse collection of compounds with different skeletal structures and functional group arrangements. This approach is particularly useful for exploring new areas of chemical space and identifying novel molecular probes and drug leads. The preparation of analogues of natural products, such as the marine bromopyrrole alkaloid dispyrin, has been achieved through such synthetic strategies, leading to the discovery of new compounds with potent biological activities. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-Boc-2-bromopyrrole |
| Suzuki-Miyaura |
| Sonogashira |
| Massadine |
| BODIPY |
| Dispyrin |
| N-Methylpyrrole |
| 3-bromo-1-methyl-1H-pyrrole |
| 1-Methyl-2-pyrrolecarboxylic acid |
| 1-methyl-2-phenyl-1H-pyrrole |
| N-tosyl-2-bromopyrrole |
| N-tosyl-3-bromopyrrole |
| N-TIPS-3-bromopyrrole |
| N-Benzyl-2-chloropyrrole |
| N-benzyl-3-bromopyrrole |
| N-benzyl-2,5-dibromopyrrole |
| N-benzylpyrrole |
| N-Methyl-2-chloropyrrole |
| Porphobilinogen |
| Heme |
| L-glutamate |
| Prodigiosins |
| N-methyl-3′-O-methylviridicatol |
| Massadine chloride |
| Brevenal |
| Zooxanthellamides |
| Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
| Methyl 3-bromopyrrole-2-carboxylate |
| Dispacamide |
| Keramadine |
| Longamide B |
| Hanishin |
| Ageliferin B |
| Mauritiamine |
| Pseudoceratidine |
| N-(N,N-dimethylamino)pyrrole |
| 3-bromo-4-methoxyphenylethylamine |
| 2-bromo-1,1-dimethoxy ethane |
| 4-(Dimethyl-amino)pyridine |
| 3-ethyl-pyrrole-2-carboxaldehyde |
| di-tert-butyl dicarbonate (B1257347) |
| N-Boc-2-dimethoxymethyl-3-methyl-pyrrole |
| 4-methyl-2,2'-bipyrrole-5-carboxaldehyde |
| Agelastatin A |
| Cyclooroidin |
Advanced Spectroscopic and Computational Characterization Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-methyl-2-bromopyrrole, offering detailed insights into its atomic framework.
Comprehensive ¹H and ¹³C NMR Data Analysis for Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the structure of this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms, while ¹³C NMR offers similar insights for the carbon skeleton.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the N-methyl group protons appear as a singlet around δ 3.58 ppm. koreascience.kr The pyrrole (B145914) ring protons resonate in the aromatic region, with the H-5 proton appearing as a multiplet at approximately δ 6.67 ppm, and the H-3 and H-4 protons appearing as a multiplet around δ 6.12 ppm. koreascience.kr
The ¹³C NMR spectrum provides complementary information. The carbon of the N-methyl group resonates at a characteristic chemical shift. The pyrrole ring carbons can also be assigned, with the brominated carbon (C-2) showing a distinct downfield shift due to the electronegativity of the bromine atom.
¹H NMR Data for this compound in CDCl₃ koreascience.kr
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 3.58 | s |
| H-3/H-4 | 6.12 | m |
| H-5 | 6.67 | m |
s = singlet, m = multiplet
Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, COSY spectra would show correlations between the adjacent protons on the pyrrole ring (H-3, H-4, and H-5), confirming their connectivity. nih.govscispace.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For example, the signal for the N-methyl protons would show a cross-peak with the signal for the N-methyl carbon. awi.denih.gov
These 2D NMR experiments, when used in combination, provide a comprehensive and unequivocal structural assignment for this compound and its derivatives. nih.govscispace.comawi.de
Determination of Absolute Configuration through Advanced NMR and Chiral Derivatization
For chiral derivatives of this compound, determining the absolute configuration is crucial. Advanced NMR techniques, often in conjunction with chiral derivatizing agents (CDAs), are employed for this purpose. nih.govwikipedia.org
A chiral derivatizing agent is an enantiomerically pure compound that reacts with the chiral analyte to form a mixture of diastereomers. nih.govwikipedia.org These diastereomers, unlike the original enantiomers, have different NMR spectra, allowing for their differentiation and quantification. nih.gov A commonly used method is Mosher's method, which involves the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). conicet.gov.ar By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric esters, the absolute configuration of the chiral center can be determined. conicet.gov.ar
Another approach involves the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. nih.gov Furthermore, electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, can be a powerful tool for assigning the absolute configuration of more complex bromopyrrole alkaloids. scispace.comnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) with very high accuracy (to several decimal places). bioanalysis-zone.com This precision allows for the calculation of the exact mass of the molecule and the determination of its elemental composition. bioanalysis-zone.com
For this compound (C₅H₆BrN), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks in the mass spectrum separated by two mass units (M+ and M+2). koreascience.kr The HRMS data for this compound would show an experimental m/z value that closely matches the calculated exact mass, confirming the molecular formula. lookchem.com
Calculated Exact Mass for this compound
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₅H₆⁷⁹BrN | ⁷⁹Br | 158.96836 |
| C₅H₆⁸¹BrN | ⁸¹Br | 160.96631 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Detection
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the analysis of this compound, especially within complex mixtures. japsonline.comfda.gov In LC-MS, the components of a mixture are first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. fda.gov
This technique is particularly useful for monitoring reactions involving this compound, assessing its purity, and identifying it in biological or environmental samples. The retention time from the HPLC provides one level of identification, while the mass spectrum provides another, highly specific, level of confirmation. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. japsonline.comfda.gov
MS/MS Fragmentation Analysis for Structural Characterization
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of bromopyrrole derivatives by analyzing their fragmentation patterns. In the mass spectrum of brominated pyrroles, the characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key indicator of its presence. uni-duesseldorf.de High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of this compound and its derivatives.
The fragmentation of bromopyrrole alkaloids often involves the cleavage of amide bonds when other functional groups are present. nih.gov For instance, in related bromopyrrole-2-carboxamides, fragmentation can lead to the loss of the bromopyrrole-2-carboxylic acid moiety. mdpi.com The fragmentation patterns of cyclic versus linear bromopyrrole alkaloids are notably different, which aids in distinguishing between isomers. nih.gov While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided results, the general principles observed in related compounds, such as the initial loss of the bromine atom or cleavage of the N-methyl group, would be expected. Lowering injector temperatures in GC-MS analysis can be crucial to prevent thermal decomposition, which might otherwise lead to misleading fragmentation patterns.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The vibrational modes of N-substituted pyrroles have been studied computationally, showing that some vibrations are sensitive to the mass of the substituent on the nitrogen atom. worktribe.comresearchgate.net
For N-methylpyrrole, the characteristic vibrational frequencies can be compared to those of pyrrole to understand the effect of the methyl group. worktribe.com The IR spectrum of N-methylpyrrole shows characteristic bands for C-H stretching, C-N stretching, and ring vibrations. chemicalbook.com The introduction of a bromine atom at the 2-position would further influence the vibrational frequencies, particularly those involving the C-Br bond and adjacent C-C and C-N bonds. Experimental and theoretical spectroscopic analysis of similar substituted heterocyclic compounds, such as 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been successfully performed using FT-IR and Raman spectroscopy in conjunction with DFT calculations. researchgate.net The IR spectra of related bromopyrrole compounds have been used to identify key functional groups, such as the C=O stretching in pyrrole-2-carboxylic acid derivatives. mdpi.comresearchgate.netsioc-journal.cn
A comparison of experimental and theoretical spectra for related molecules like 2-chloro-5-bromopyridine has demonstrated good agreement, allowing for a complete assignment of observed spectral bands. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (General) | Notes |
| Aromatic C-H Stretch | 3100-3000 | |
| Aliphatic C-H Stretch (N-CH₃) | 3000-2850 | |
| C=C Stretch (Pyrrole Ring) | 1650-1550 | |
| C-N Stretch (Pyrrole Ring) | 1360-1250 | |
| C-Br Stretch | 700-500 | |
| This table is a generalized representation based on typical ranges for the respective functional groups and may not reflect the precise values for this compound. |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the structures of numerous related bromopyrrole derivatives have been solved, providing insights into the expected geometry. researchgate.netscispace.combuketov.edu.kzbuketov.edu.kznih.gov
For example, the crystal structure of a related N-(methoxycarbonylalkyl)bromopyrrole-2-carboamide revealed a one-dimensional chain structure formed through intermolecular hydrogen bonds. researchgate.netsioc-journal.cn In another study, the crystal structure of 2-cyano-4,5-dibromopyrrole was determined, confirming its structure unambiguously. researchgate.net The analysis of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate also relied on X-ray diffraction to determine its true structure. buketov.edu.kzbuketov.edu.kz These studies demonstrate the utility of X-ray crystallography in confirming the connectivity and stereochemistry of brominated pyrrole systems. The structure of the macrocyclic tambjamine alkaloid MYP1 was also confirmed by X-ray crystallography. nih.gov
Computational Chemistry Studies
Computational chemistry offers powerful tools to investigate the properties of this compound at the molecular level, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure, molecular geometry, and reactivity of molecules. aps.org DFT calculations have been successfully applied to study various bromopyrrole alkaloids and related heterocyclic systems. researchgate.netresearchgate.netmdpi.com
Studies on bromopyrrole alkaloids have used DFT to calculate thermodynamic and electronic descriptors to build quantitative structure-activity relationship (QSAR) models. researchgate.net For N-substituted pyrroles, DFT calculations at the B3LYP level of theory have been used to study conformational preferences and rotational energy barriers. longdom.org These calculations can predict properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. researchgate.netijcce.ac.ir The electronic structure and theoretical electronic spectra of related porphyrin systems have also been investigated using DFT. researchgate.net
| Computed Property | Significance | Example from Related Studies |
| Optimized Geometry | Provides bond lengths and angles. | Good agreement with experimental X-ray data for related pyrroles. ijcce.ac.ir |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transitions. | Calculated for 1-Methylpyrrole-2-carbonyl chloride and its metal complexes. researchgate.net |
| Dipole Moment | Relates to polarity and intermolecular interactions. | Calculated for 1-benzyl-4-formyl-1H-pyrrole-3carboxamide. ijcce.ac.ir |
| NBO Analysis | Investigates charge distribution and hyperconjugation. | Used to understand the stability of conformers in 2-acylpyrroles. longdom.org |
Computational methods can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to elucidate reaction mechanisms. For this compound, this could involve studying its participation in reactions like cross-coupling or electrophilic substitution.
Studies on 2-acylpyrroles have used DFT to calculate the activation energies for the interconversion between syn and anti conformers, providing insight into the rotational energy barriers. longdom.org The free energy of activation for syn/anti conversion of N-methylpyrrole-2-carbaldehyde has been determined to be 11.2 kcal/mol. longdom.org Theoretical studies on the reaction of zerovalent nickel with 2-bromopyrrole have computed the energetics for oxidative addition and ring-walking mechanisms, revealing that the catalyst arcs along the bond opposite the nitrogen atom. acs.org Such analyses are crucial for understanding and predicting the outcomes of chemical transformations involving this compound.
In silico tools are increasingly important for the annotation of known and the identification of unknown metabolites in complex mixtures, a process known as dereplication. mdpi.comdntb.gov.ua These approaches are particularly relevant for natural product discovery, where bromopyrrole alkaloids are frequently found. nih.govresearchgate.netnih.gov
Software like BioTransformer and GLORYx can predict the metabolic fate of compounds, which is crucial in drug discovery and toxicology. frontiersin.orgpensoft.netresearchgate.net Tandem mass spectrometry (MS/MS) data, when combined with molecular networking tools like the Global Natural Products Social Molecular Networking (GNPS) platform, can help to visualize and annotate related compounds within a complex extract. scispace.comikm.org.my This approach has been successfully used to identify bromopyrrole alkaloids from marine sponges. nih.govnih.govacs.org The process often involves comparing experimental MS/MS data with in silico fragmented spectra from databases or predicted spectra for putative structures. biorxiv.orgmdpi.com This combination of experimental data and computational tools accelerates the identification of novel compounds and avoids the re-isolation of known ones. dntb.gov.uaacs.org
Role in Natural Product Chemistry Research
A Core Structural Motif in Marine Pyrrole (B145914) Alkaloids
N-methyl-2-bromopyrrole, along with related brominated pyrroles, forms the fundamental building block for a diverse class of marine alkaloids, often referred to as pyrrole-imidazole alkaloids. mdpi.commdpi.comjst.go.jp These compounds are predominantly found in marine sponges, especially from the genus Agelas. mdpi.comnih.gov The structural diversity within this family arises from the various ways the bromopyrrole-2-carboxamide core is connected to different side chains, which can be linear or cyclic, and can also form dimeric or even more complex oligomeric structures. mdpi.comtdl.orgeie.gr The presence of the brominated pyrrole unit is not just a structural curiosity; it is integral to the significant bioactivities exhibited by these compounds, which has spurred considerable interest in their isolation, synthesis, and biological evaluation. mdpi.comnih.gov
Marine sponges of the genus Agelas are a prolific source of N-methylbromopyrrole alkaloids. mdpi.combeilstein-journals.org To date, over 130 such alkaloids have been isolated from more than 20 Agelas species. mdpi.com The process of isolating these compounds typically involves extraction of the sponge biomass with a solvent like methanol, followed by extensive chromatographic separation. mdpi.comiiste.org
The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like COSY, HSQC, and HMBC, are indispensable for determining the connectivity of atoms within the molecule. nih.govbeilstein-journals.org High-resolution mass spectrometry (HRMS) is used to establish the molecular formula. mdpi.com In cases where the structure is particularly novel or stereochemically complex, X-ray crystallography of a suitable crystal provides unambiguous proof of the three-dimensional arrangement of atoms. nih.gov
A notable example is the isolation of N-methylagelongine from the Caribbean sponge Agelas citrina. Its structure was confirmed through detailed NMR analysis, which identified the characteristic signals for a 3-bromopyrrole ring and an N-methyl group, with HMBC correlations confirming the methylation on the pyrrole nitrogen. beilstein-journals.org Similarly, the investigation of the sponge Agelas kosrae led to the isolation of ten bromopyrrole-bearing alkaloids, including new sceptrin (B1680891) derivatives, whose structures were determined by a combination of spectroscopic methods. mdpi.comnih.gov
Table 1: Selected N-Methylbromopyrrole Alkaloids and their Natural Sources
| Alkaloid Name | Natural Source | Key Structural Features |
|---|---|---|
| N-methylagelongine | Agelas citrina | N-methyl-3-bromopyrrole linked to a pyridinium (B92312) ring via an ester. beilstein-journals.org |
| Ageliferin | Agelas sponges | Dimeric pyrrole-imidazole alkaloid. tdl.orgnih.gov |
| Agelastatin A | Agelas dendromorpha | Tetracyclic bromopyrrole-imidazole alkaloid. jst.go.jpnih.gov |
| Mauritamide B | Agelas mauritiana | Dimeric pyrrole-imidazole alkaloid. |
The unique structures and significant biological activities of alkaloids containing the N-methylbromopyrrole motif have made them compelling targets for total synthesis. Synthetic chemists are drawn to the challenge of constructing these densely functionalized and often stereochemically complex molecules. nih.gov
Ageliferins: The synthesis of ageliferins, which are [4+2] dimerization products of oroidin-type precursors, has been a significant challenge due to their complex core skeleton. tdl.orgnih.gov Successful asymmetric total syntheses of ageliferin, bromoageliferin, and dibromoageliferin have been achieved. nih.gov These syntheses often feature strategic steps to construct the central, highly substituted ring system. One approach involves a manganese(III)-mediated oxidative radical cyclization to form the core skeleton. tdl.org Another strategy utilizes an acyl N-amidinyliminium ion rearrangement, which involves the ring expansion of a spirocyclic precursor. rsc.org
Agelastatin A: Agelastatin A, a potent cytotoxic agent, possesses a unique and rigid tetracyclic structure, making its synthesis a formidable task. jst.go.jpnih.gov Numerous total syntheses have been reported, often employing novel chemical transformations. One convergent synthesis starts from D-aspartic acid dimethyl ester, with a key step involving the bromination of a pyrrole intermediate using N-bromosuccinimide (NBS). nih.gov Another stereoselective synthesis features a rhodium-catalyzed intramolecular olefin aziridination to construct a key tricyclic intermediate. nih.govresearchgate.net A unified strategy has also been developed that can lead to both agelastatin A and B, utilizing an alkynyliodonium salt to alkylidenecarbene transformation to build the cyclopentane (B165970) core. acs.org
Mauritamide B: The synthesis of mauritiamide B, another dimeric pyrrole-imidazole alkaloid, also presents significant synthetic hurdles. The strategies employed often mirror those used for other dimeric members of this family, focusing on the key dimerization or cyclization step to construct the intricate core structure.
Isolation and Advanced Structural Elucidation of Related N-Methylbromopyrrole Alkaloids from Natural Sources
Biomimetic Synthesis Strategies for Complex Natural Product Core Skeletons
Biomimetic synthesis, which aims to mimic the proposed biosynthetic pathways in nature, offers an elegant and often efficient approach to constructing complex natural products. For dimeric pyrrole-imidazole alkaloids like the ageliferins, it is hypothesized that their biosynthesis involves the dimerization of monomeric precursors such as oroidin. nih.govacs.org
While direct dimerization of these precursors in the lab often fails due to mismatched electronic properties, researchers have proposed that the natural process is initiated by a single-electron transfer (SET) oxidation. nih.govacs.org This SET event would generate a highly reactive radical cation, which can then undergo cycloaddition reactions. nih.gov Inspired by this hypothesis, synthetic strategies have been developed that use an oxidative method to access the core skeletons of these dimers. nih.govfigshare.com For instance, a manganese(III)-mediated oxidative radical cyclization has been shown to effectively construct the core of pyrrole-imidazole dimers, supporting the proposed radical-based biosynthetic mechanism. tdl.org These biomimetic approaches not only provide a pathway to the natural products but also offer insights into how they might be assembled in nature. tdl.orgnih.gov
Methodologies for Structural Diversification of Natural Product Scaffolds
The core structures of natural products like those containing the this compound unit serve as valuable scaffolds for creating new, non-natural compounds with potentially improved or novel biological activities. This process, known as structural diversification, is a key strategy in medicinal chemistry and drug discovery.
One approach involves the late-stage functionalization of the natural product itself or a key synthetic intermediate. This allows for the rapid generation of a library of analogues. For example, a general and neutral method for amide coupling of lithium 5-bromopyrrole carboxylate was developed during the synthesis of agelastatin A, which could be broadly applicable for installing this key moiety in various analogues. scholaris.ca
Another powerful technique is the direct chemical diversification of crude natural product extracts. mdpi.com In this method, a simple chemical reaction is applied to a prefractionated extract, potentially modifying multiple compounds simultaneously. This can lead to the formation of novel, unnatural derivatives that would be difficult to access through targeted synthesis. For example, reacting an extract of the sponge Petrosia (Strongylophora) sp. with ethanol (B145695) at elevated temperature led to the creation of a new tetracyclic bromopyrrole-imidazole derivative, demonstrating that naturally occurring cylindradine A was converted into a novel compound. mdpi.com This strategy accelerates the discovery of new chemical entities based on proven natural product scaffolds.
Future Directions and Emerging Research Perspectives
Development of More Sustainable and Greener Synthetic Methodologies
The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For N-methyl-2-bromopyrrole and its derivatives, research is increasingly focused on greener alternatives to traditional synthesis protocols. researchgate.net Current synthetic research emphasizes the creation of efficient and environmentally conscious preparation methods.
Exploration of Novel Catalytic Systems for Challenging Transformations
Catalysis plays a pivotal role in expanding the synthetic utility of this compound. The development of novel catalytic systems is crucial for achieving challenging chemical transformations with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, have been instrumental in the functionalization of pyrrole (B145914) derivatives. rsc.org Future research will likely focus on developing more active and robust palladium catalysts, as well as exploring catalysts based on more abundant and less toxic metals like copper and iron. rsc.orgmdpi.com For instance, copper-catalyzed domino reactions have shown promise in the synthesis of complex heterocyclic structures from bromomaleimides. mdpi.com Furthermore, the application of photoredox catalysis is an emerging area that could enable previously inaccessible transformations of this compound under mild conditions. acs.orgnih.gov
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts and molecules. acs.org For this compound, computational modeling can provide deep insights into its reactivity and the factors that govern the selectivity of its transformations.
Density Functional Theory (DFT) calculations can be used to predict the structures of reaction intermediates and transition states, helping to elucidate complex reaction pathways. This understanding can guide the rational design of new catalysts and reaction conditions to favor desired products. The activation-strain model is another theoretical approach that can be used to analyze the energetics of reactions involving this compound. acs.org As computational methods become more powerful and accurate, their role in the de novo design of novel pyrrole-based compounds with specific properties is expected to grow significantly.
Integration with High-Throughput Experimentation for Accelerated Discovery
High-throughput experimentation (HTE) is a powerful strategy for rapidly screening large numbers of reaction conditions, catalysts, and substrates. analytical-sales.comnih.gov By integrating HTE with the study of this compound, researchers can accelerate the discovery of new reactions and optimize existing ones.
HTE platforms, often utilizing 96-well or even higher density plate formats, allow for the parallel execution of hundreds or thousands of experiments. analytical-sales.comnih.gov This approach is particularly well-suited for screening catalyst libraries for cross-coupling reactions or for identifying optimal conditions for a new transformation. analytical-sales.comflowphotochem.eu The vast amount of data generated by HTE can be analyzed to identify trends and build predictive models, further accelerating the discovery process. nih.gov
Uncovering Unprecedented Reactivity Patterns and Chemical Transformations
A fundamental driver of chemical research is the discovery of new and unexpected reactivity. For this compound, there is ongoing interest in uncovering novel reaction pathways that expand its synthetic potential. This includes exploring its participation in pseudo-[3+2] annulation reactions to form complex heterocyclic systems. researchgate.net
The unique electronic properties of the pyrrole ring, influenced by the methyl and bromo substituents, can lead to unexpected reactivity under specific conditions. For example, the isomerization of N-substituted 2-halopyrroles to their 3-halo counterparts has been observed under both thermal and photochemical conditions, opening up new avenues for the synthesis of diverse pyrrole derivatives. koreascience.kr The discovery of such unprecedented transformations will continue to be a key focus of research, leading to the development of novel synthetic methodologies and the creation of new molecular architectures.
Q & A
Q. What are the optimal synthetic routes for preparing N-methyl-2-bromopyrrole, and what factors influence reaction efficiency?
this compound can be synthesized via bromo-stannyl exchange reactions using precursors like N-methyl-2-trimethylstannylpyrrole and N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran (THF) at low temperatures (-70°C). This method ensures quantitative yields under inert atmospheres, minimizing side reactions such as oxidation or polymerization . Key factors include temperature control, reagent stoichiometry, and solvent purity. Alternative routes may involve direct bromination of N-methylpyrrole, but regioselectivity challenges require careful optimization of electrophilic bromination conditions (e.g., Lewis acid catalysts).
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Common analytical methods include:
- Gas Chromatography (GC) : To assess purity and retention behavior under standardized conditions (e.g., using nonpolar columns like DB-5) .
- NMR Spectroscopy : H and C NMR confirm substitution patterns, with characteristic deshielding of the brominated C2 position (e.g., H NMR δ ~6.5 ppm for pyrrole protons adjacent to Br) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 174.9762 for CHBrN) .
Q. What are the stability considerations for storing and handling this compound?
The compound is relatively stable under inert atmospheres but sensitive to moisture and light. Store in amber vials at -20°C with molecular sieves to prevent hydrolysis. Stability studies indicate no significant decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bromination regioselectivity for N-methylpyrrole derivatives?
Discrepancies in bromination positions (e.g., C2 vs. C3 substitution) often arise from competing electrophilic pathways. To address this:
- Computational Modeling : Use density functional theory (DFT) to compare activation energies for bromination at different sites .
- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., solvent polarity, temperature) to identify dominant pathways .
- Isotopic Labeling : Introduce deuterium at specific positions to track substituent effects on regioselectivity.
Q. What methodologies enable functionalization of this compound for synthesizing complex heterocycles?
The bromine atom serves as a versatile handle for cross-coupling reactions:
- Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl pyrrole derivatives (e.g., using Pd(PPh) and KCO in DMF) .
- Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., KOH in ethanol) to generate pharmacologically relevant scaffolds .
- Cyclization Reactions : Use intramolecular Heck reactions to construct polycyclic systems (e.g., indole-fused pyrroles) .
Q. How should researchers design experiments to validate conflicting spectral data for this compound adducts?
Contradictory spectral assignments (e.g., C NMR shifts for carbonyl groups in derivatives) can be addressed by:
- Comparative Analysis : Synthesize reference compounds with unambiguous structures and overlay spectral data .
- 2D NMR Techniques : Employ HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in substituent placement .
- Crystallography : Obtain X-ray structures of crystalline derivatives to confirm connectivity and stereochemistry .
Q. What strategies mitigate side reactions during large-scale synthesis of this compound?
Scale-up challenges include exothermic bromination and byproduct formation. Mitigation strategies:
- Flow Chemistry : Improve heat dissipation and mixing efficiency using microreactors .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust reagent feed rates dynamically .
- Purification Optimization : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
